O-Phenolsulfonic acid O-Phenolsulfonic acid Phenolsulfonic acid, liquid appears as a yellowish liquid that becomes brown on exposure to air. Soluble in alcohol. Irritating to mucous membranes, skin, and eyes. Moderately toxic by ingestion. Used as a laboratory reagent, in water analysis and in the manufacture of pharmaceuticals. A mixture of ortho and para isomers.
2-hydroxybenzenesulfonic acid is an arenesulfonic acid that is phenol substituted by a sulfo group at C-2. It has a role as a metabolite. It derives from a phenol.
Brand Name: Vulcanchem
CAS No.: 1333-39-7
VCID: VC20957721
InChI: InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10)
SMILES: C1=CC=C(C(=C1)O)S(=O)(=O)O
Molecular Formula: C6H6O4S
Molecular Weight: 174.18 g/mol

O-Phenolsulfonic acid

CAS No.: 1333-39-7

Cat. No.: VC20957721

Molecular Formula: C6H6O4S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

O-Phenolsulfonic acid - 1333-39-7

CAS No. 1333-39-7
Molecular Formula C6H6O4S
Molecular Weight 174.18 g/mol
IUPAC Name 2-hydroxybenzenesulfonic acid
Standard InChI InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10)
Standard InChI Key IULJSGIJJZZUMF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)O)S(=O)(=O)O
Canonical SMILES C1=CC=C(C(=C1)O)S(=O)(=O)O

Physical and Chemical Properties

O-Phenolsulfonic acid, with the molecular formula C₆H₆O₄S and molecular weight of 174.17 g/mol, typically appears as a yellowish liquid that turns brown upon exposure to air . The compound is soluble in alcohol and exhibits moderate toxicity upon ingestion . Its strong acidic nature allows it to react exothermically with bases to form salts, making it a versatile reagent in various chemical processes .

PropertyValue
CAS Number609-46-1
Molecular FormulaC₆H₆O₄S
Molecular Weight174.17 g/mol
EINECS210-191-4
Physical StateYellowish liquid (turns brown in air)
SolubilitySoluble in alcohol
Melting Point145°C (estimated)
Boiling Point275.14°C (estimated)
Density1.384 (estimated)
Refractive Index1.5500 (estimated)
pKa-0.60±0.15 (Predicted)

Table 1: Physical and Chemical Properties of O-Phenolsulfonic Acid

The compound is characterized by its dual reactive centers: the hydroxyl group, which contributes to its solubility properties and ability to form hydrogen bonds, and the sulfonic acid group, which imparts strong acidity (pKa ≈ -0.60) . This combination of functional groups creates a compound with unique chemical behavior and reactivity profiles that make it valuable in various applications.

Synthesis and Preparation Methods

Temperature-Dependent Synthesis

The primary method for synthesizing O-Phenolsulfonic acid involves the sulfonation of phenol using concentrated sulfuric acid. The reaction temperature significantly influences the isomeric composition of the product, demonstrating an interesting case of kinetic versus thermodynamic control in organic synthesis .

When phenol reacts with concentrated sulfuric acid at lower temperatures (approximately 280K or 7°C), O-Phenolsulfonic acid forms as the major product . This selective formation of the ortho isomer at lower temperatures represents kinetic control of the reaction, where the activation energy barrier for ortho substitution is lower than for para substitution.

Isomeric Control

At higher temperatures (around 373K or 100°C), the reaction shifts to predominantly produce p-phenolsulfonic acid . This temperature-dependent isomeric distribution illustrates how reaction conditions can be manipulated to control product selectivity in electrophilic aromatic substitution reactions.

The reaction mechanism follows typical electrophilic aromatic substitution pathways, where the sulfur trioxide (from sulfuric acid) acts as the electrophile, attacking the electron-rich positions of the phenol ring. The hydroxyl group of phenol serves as an ortho/para-directing activating group, explaining the formation of both isomers depending on reaction conditions.

Chemical Reactions

Nitration Reactions

One of the most extensively studied reactions of O-Phenolsulfonic acid is its nitration, which produces a complex mixture of products dependent on reaction conditions . The nitration of isomeric phenolsulphonic acids with 63% nitric acid reveals intricate reaction pathways and mechanisms.

When O-Phenolsulfonic acid undergoes nitration at room temperature, several nitrophenolsulfonic acids form initially. Research by Lesniak and Urbanski identified these intermediates, presumed to be 4-nitrophenol-2-sulfonic acid, 6-nitrophenol-2-sulfonic acid, and 4,6-dinitrophenol-2-sulfonic acid . As the reaction progresses, these compounds transform further through various pathways.

The nitration process can occur through multiple mechanisms:

  • Direct introduction of nitro groups into free positions on the benzene ring

  • Substitution of the sulfonic group by a nitro group

  • Hydrolysis of a sulfonic group to yield nitrophenols

ProductFormation TimeFurther Transformation
Nitrophenol-2-sulfonic acidsInitial formationPrecursors to nitrophenols
o-NitrophenolAfter 18 hoursContinued nitration
2,4-DinitrophenolAfter 6 daysNitration to picric acid
Picric acidAfter 71 daysFinal product

Table 2: Nitration Products of O-Phenolsulfonic Acid at Room Temperature

At elevated temperatures (95°C), the nitration reaction accelerates dramatically, with o-nitrophenol, 2,4-dinitrophenol, 2,6-dinitrophenol, and picric acid all detected after just 10 minutes of reaction time . Chromato-polarographic analysis revealed that the nitration proceeds through a series of substitutions and transformations, with the ultimate formation of picric acid as the final product after prolonged reaction times.

Interestingly, the researchers proposed the formation of colored quinoid intermediate structures during the reaction, which explains the observed blood-red color that develops during the first 30 minutes of the reaction and gradually changes to orange and yellow as the reaction progresses .

Reactions with Bases

As a strong acid, O-Phenolsulfonic acid reacts readily with bases to form the corresponding salts . The sulfonic acid group donates a proton to bases such as amines and inorganic hydroxides, resulting in exothermic reactions and the formation of ionic compounds. These salt formations are important in various applications of O-Phenolsulfonic acid.

Condensation Reactions

O-Phenolsulfonic acid can participate in condensation reactions with other compounds, particularly formaldehyde and urea, to form phenolsulfonic acid-formaldehyde-urea condensates . These condensation products have applications as dispersants in pesticide formulations and demonstrate how the reactivity of O-Phenolsulfonic acid can be harnessed to create functional polymeric materials.

Applications

Laboratory Applications

In laboratory settings, O-Phenolsulfonic acid serves as an important reagent for various analytical procedures and chemical syntheses . Its strong acidic properties make it suitable for acid-catalyzed reactions, while its aromatic structure allows participation in a wide range of organic transformations.

Water Analysis

O-Phenolsulfonic acid finds application in water analysis procedures, where it can react with certain contaminants to enable their detection and quantification . This makes it a valuable tool in environmental monitoring and water quality assessment protocols.

Pharmaceutical Manufacturing

The compound plays a significant role in pharmaceutical manufacturing processes, where it can function as a reagent or intermediate in the synthesis of various medicinal compounds . Its diverse reactivity and functional groups make it a versatile building block for more complex molecules with pharmacological properties.

Market Trends and Industrial Applications

The global Phenol Sulfonic Acid market, which includes O-Phenolsulfonic acid, was valued at USD 101.15 Million in 2023 and is projected to experience robust growth in the coming years . This growth is driven by expanding applications across various industries and technological advancements in production processes.

Recent market trends highlight an increasing focus on developing eco-friendly production methods and formulations, spurred by growing environmental awareness and stringent regulatory requirements . Manufacturers are investing in research and development to optimize waste management practices and minimize environmental impact while maintaining product efficacy.

Environmental Considerations

While specific environmental impact data for O-Phenolsulfonic acid is limited, its chemical properties suggest potential concerns if released into waterways or soil without proper treatment. The compound's moderate toxicity and chemical reactivity indicate a need for careful waste management practices to minimize environmental contamination.

The phenolsulfonic acid industry is increasingly adopting sustainable approaches in response to environmental concerns. These include exploring green chemistry principles, implementing cleaner production technologies, and optimizing waste management systems . Manufacturers are exploring renewable feedstocks and environmentally friendly synthesis methods to reduce the ecological footprint of production processes.

Recent Research and Developments

Process Innovations

Recent advancements in the phenolsulfonic acid field focus on technological improvements and process innovations that enhance production efficiency, product quality, and cost-effectiveness . These developments are driving significant transformations in how the compound is manufactured and utilized across various applications.

Sustainable Production Methods

Research efforts are increasingly directed toward developing more sustainable production methods for phenolsulfonic acids, including O-Phenolsulfonic acid . This research encompasses exploring alternative synthesis routes, utilizing renewable raw materials, and implementing energy-efficient processes that reduce environmental impact while maintaining product performance.

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